3,3-Dimethoxybutan-2-one

Descripción

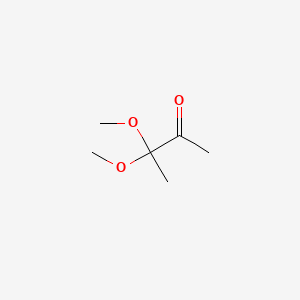

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQBSPGKRRSATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176401 | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21983-72-2 | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021983722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethoxy-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75AHF4FQC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Ketone and Acetal Chemistry

The structure of 3,3-dimethoxybutan-2-one features a ketone functional group (a carbonyl group bonded to two carbon atoms) and a geminal-diether, known as an acetal (B89532), on the adjacent carbon. sigmaaldrich.comhmdb.calibretexts.org Specifically, it is the dimethyl acetal of 2,3-butanedione (B143835), also referred to as a biacetyl monoketal. nih.govlookchem.comchemicalbook.com

The interplay between the ketone and acetal functionalities dictates the compound's reactivity. The ketone's carbonyl group can undergo typical reactions such as nucleophilic addition and condensation reactions. For instance, it can react with hydrazines to form hydrazones. The acetal group, on the other hand, is stable under basic and neutral conditions but can be hydrolyzed back to the corresponding ketone (in this case, a diketone) under acidic conditions. libretexts.org This differential reactivity allows for selective transformations at one functional group while the other remains intact, a key strategic consideration in multistep organic synthesis.

The synthesis of this compound can be achieved through several methods, including the reaction of 2-butanone (B6335102) with methanol (B129727) in the presence of an acid catalyst. ontosight.ai Another approach involves the alkylation of 2-butanone with methyl iodide in the presence of a base. smolecule.com

Significance As a Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, which focuses on constructing complex molecules from simpler ones, a synthon is a conceptual unit representing a potential starting material in a retrosynthetic analysis. accessscience.comstudysmarter.co.uk 3,3-Dimethoxybutan-2-one serves as a versatile synthon due to its dual functionality. nih.govmit.edu

Its utility as a building block is demonstrated in its application as a starting reagent for the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 3-acetylpyrazole, a valuable intermediate in the pharmaceutical industry. lookchem.comchemicalbook.comlookchem.com It also serves as a precursor in the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene. lookchem.comchemicalbook.comlookchem.com

Furthermore, this compound is a precursor for synthesizing 3-methoxy-3-buten-2-one, which can then be used in other reactions like perfluoroacylation. rscf.ru The ketone functionality can participate in aldol (B89426) condensations to form larger carbon skeletons, while the acetal (B89532) can act as a protecting group for a ketone, allowing reactions to occur elsewhere in the molecule before being deprotected. smolecule.com

Historical Perspective on Its Discovery and Early Applications

Established Synthetic Routes to 3,3-Dimethoxybutan-2-one

The preparation of this compound is well-documented, with the most common method involving the selective protection of one carbonyl group of a diketone precursor.

A primary and efficient route to this compound involves its parent diketone, 2,3-butanedione (B143835), also known as biacetyl. rscf.ruresearchgate.net

The synthesis is achieved through the formation of a monoketal. In this reaction, one of the two carbonyl groups of 2,3-butanedione is selectively converted into a dimethyl acetal (B89532) (or ketal) fragment. researchgate.net This transformation is typically accomplished by reacting 2,3-butanedione with a trialkyl orthoformate, such as trimethyl orthoformate, which serves as the source of the methoxy (B1213986) groups. researchgate.net This method effectively protects one carbonyl group, yielding the target molecule, this compound. researchgate.net

| Reactant | Reagent | Product |

| 2,3-Butanedione | Trimethyl orthoformate | This compound |

Table 1: Synthesis via Monoketal Formation.

While not a direct synthesis of this compound, the Claisen condensation is a fundamental reaction pathway involving it as a key reactant to produce more complex structures like β-dicarbonyl compounds. mdpi.comwikipedia.org This reaction highlights the utility of this compound as a building block. mdpi.com

A notable example is the base-promoted Claisen condensation between this compound and an ester, such as ethyl oxalate (B1200264) or diethyl oxalate. mdpi.comgoogle.com In a typical procedure, a strong base like sodium hydride is used to deprotonate the α-carbon of the ketone, generating an enolate. mdpi.comresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalate. mdpi.commasterorganicchemistry.com The reaction, conducted in a solvent like 1,2-dimethoxyethane, yields an acetal-functionalized 2,4-diketoester. mdpi.comresearchgate.net To facilitate the isolation of the product, which can be highly soluble, a method involving the formation and subsequent decomposition of a copper(II) chelate is often employed. mdpi.com

| Ketone | Ester | Base | Solvent | Product Type |

| This compound | Ethyl Oxalate | Sodium Hydride | 1,2-Dimethoxyethane | Acetal-functionalized 2,4-diketoester |

Table 2: Claisen Condensation Involving this compound.

An alternative, though less common, synthetic scheme for producing this compound has been reported. biosynth.com This multi-step process begins with the oxidation of methyl acetate (B1210297) to yield methyl ethyl ketone. The resulting ketone is then treated with hydrochloric acid to produce 3,3-dimethoxypropionaldehyde. The final step involves the reduction of this aldehyde, for instance with sodium borohydride, to form this compound. biosynth.com This pathway requires elevated temperatures and pressure and may result in a mixture of products. biosynth.com

Synthesis via Claisen Condensation

Chemo- and Regioselective Synthesis of this compound Derivatives

This compound is a valuable precursor for the synthesis of various derivatives due to its multiple electrophilic centers. rscf.ru The products of its Claisen condensation, which are analogs of 1,2,4-triketones, are particularly useful as polyfunctional building blocks for constructing heterocyclic systems. mdpi.comurfu.ru

Research has demonstrated that the reactions of these 1,2,4-triketone analogs with binucleophiles, such as hydrazines, can be controlled to achieve specific chemo- and regiochemical outcomes. mdpi.comurfu.ru The direction of the nucleophilic attack can be switched depending on the nature of the substituents and, crucially, the reaction conditions. mdpi.com

Key factors influencing the selective synthesis of derivatives include:

Solvent: The choice of solvent has been shown to induce regioisomeric control. For example, in condensations with hydrazines, using ethanol (B145695) can favor the formation of 5-RF-pyrazoles, while switching to methanol (B129727) can lead to acetyl-containing 3-CF3-pyrazoles due to an inverse nucleophilic attack. urfu.ru Using an aprotic solvent like acetonitrile (B52724) can result in the regioselective formation of pyridazinones. urfu.ru

Acid/Base Catalysis: The presence or absence of an acid catalyst can dictate the reaction pathway. Acid-catalyzed cyclocondensation in ethanol typically yields fluoroalkylated acetyl NH-pyrazoles. urfu.ru

Temperature: The reaction temperature can also influence the selectivity of the condensation. mdpi.com

These controlled reactions provide access to a diverse range of functionalized heterocyclic compounds, including substituted pyrazoles and pyridazinones, from the common precursor this compound. rscf.rumdpi.comurfu.ru It has been used as a starting reagent for the preparation of compounds like 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and 3-acetylpyrazole. lookchem.comresearchgate.netlookchem.comlookchem.com

| Precursor (from this compound) | Reagent | Conditions (Solvent) | Product Class |

| Lithium β-diketonate | (Aryl)hydrazines | Acid-catalyzed, Ethanol | 5-RF-Pyrazoles |

| Lithium β-diketonate | Arylhydrazines | Methanol | 3-CF3-Pyrazoles |

| Lithium β-diketonate | Hydrazines | Acetonitrile | Pyridazinones |

Table 3: Examples of Chemo- and Regioselective Synthesis of Heterocyclic Derivatives.

Control of Reaction Selectivity

The selective formation of this compound from 1,2-diketones like butane-2,3-dione is influenced by the choice of alcohol and reaction conditions. While simple alcohols such as methanol favor the formation of the α-oxo acetal, the use of diols like ethylene (B1197577) glycol can lead to the formation of bis-1,3-dioxolanes. thieme-connect.de The reaction's selectivity can be precisely controlled. For instance, using chlorotrimethylsilane (B32843) as a catalyst with methanol ensures the high-yield synthesis of this compound. thieme-connect.de

In reactions involving this compound as a reactant, selectivity is also crucial. For example, in the synthesis of quinoxaline (B1680401) derivatives, the reaction conditions can be tailored to favor the desired cyclocondensation product. researchgate.net Similarly, the selective benzoylation of carbohydrates can be achieved using various reagents, where careful control of conditions prevents the formation of multiple products. rsc.org

Stereoselective Approaches in Synthesis

Stereoselectivity is a critical aspect when this compound is used as a building block in the synthesis of complex chiral molecules. For instance, it reacts with diethyl tartrate in the presence of a Lewis acid like BF₃-etherate to form a C₂-symmetric 1,4-dioxane. researchgate.netresearchgate.net The stereochemistry of this product, with a trans-diaxial relationship of the methoxy groups, can be determined using NMR spectroscopy. researchgate.netresearchgate.net

Furthermore, the compound is utilized in stereoselective aldol (B89426) reactions. The enolate derived from dioxane, which is synthesized from tartaric acid, reacts with aldehydes with high stereoselectivity to produce substituted γ-lactones. researchgate.net The development of chiral catalysts, such as diphenylproline-based organocatalysts, has also enabled the enantioselective synthesis of compounds where intermediates derived from this compound could potentially be used. frontiersin.org

Catalyst Development for Targeted Synthesis

The choice of catalyst is paramount in directing the synthesis towards this compound or in its subsequent reactions. Acid catalysts are fundamental for the acetalization of butane-2,3-dione. thieme-connect.de Lewis acids, such as BF₃-etherate, are employed in stereoselective reactions involving this compound to control the formation of specific stereoisomers. researchgate.net

In the synthesis of heterocyclic compounds, various catalysts are utilized. For example, the synthesis of spirooxindoles, a class of biologically active compounds, can be achieved using transition metal catalysts like dinuclear zinc complexes. nih.gov These catalysts facilitate multicomponent reactions involving isatins and other reagents, where a derivative of this compound could serve as a key precursor. bohrium.com The development of bifunctional catalysts, which possess both acidic and basic sites, has also been a focus for achieving high efficiency and selectivity in various organic transformations. frontiersin.org

Mechanisms of Formation and Transformation

Detailed Reaction Mechanisms for Acetalization

The formation of this compound from butane-2,3-dione via acetalization proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of butane-2,3-dione by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a molecule of methanol.

Radical Reactions and Atmospheric Degradation Studies

While specific studies on the radical reactions and atmospheric degradation of this compound are not extensively documented in the provided results, general principles of atmospheric chemistry of ketones and ethers can be applied. In the troposphere, the primary degradation pathway for organic compounds is reaction with hydroxyl (OH) radicals. nilu.com For this compound, this reaction would likely involve hydrogen abstraction from one of the methoxy groups or the methyl group adjacent to the carbonyl, leading to the formation of organic radicals.

These radicals would then react with molecular oxygen to form peroxy radicals, which can undergo further reactions to form a variety of degradation products, including smaller carbonyl compounds and carbon dioxide. The atmospheric lifetime of a related compound, 3,3-dimethyl-2-butanone, is estimated to be about 14 days, based on its reaction rate with OH radicals. nih.gov It is plausible that this compound has a comparable or shorter atmospheric lifetime due to the presence of the more reactive methoxy groups.

Intermediates and Transition States in Syntheses

The synthesis and reactions of this compound involve several key intermediates and transition states that dictate the reaction outcome. In its synthesis via acetalization, the hemiacetal and the subsequent resonance-stabilized carbocation are crucial intermediates.

When used as a starting material, for example in the Claisen condensation with diethyl oxalate, this compound forms a 1,3-diketone intermediate in the presence of a base like sodium ethoxide. thieme-connect.com This diketone can then tautomerize to an enol intermediate, which is a key precursor for the synthesis of pyrazole (B372694) derivatives. thieme-connect.com

In stereoselective reactions, the transition states play a vital role in determining the stereochemical outcome. For instance, in the aldol reaction of a dioxane dithioester derived from tartaric acid, a proposed transition state explains the observed high stereoselectivity. researchgate.net Similarly, in palladium-catalyzed cycloadditions, the formation of a monoligated palladium-phosphoramidite complex is hypothesized as a key intermediate that leads to high enantioselectivity. nih.gov

Utility as a Building Block for Heterocyclic Compounds

This compound is a key precursor for producing polyfunctional building blocks, such as 1,2,4-triketone analogs. Current time information in Bangalore, IN. These analogs, which combine the reactivity of α-, β-, and γ-dicarbonyl systems, are instrumental in synthesizing a wide array of heterocyclic compounds. Current time information in Bangalore, IN. The strategic use of this compound in base-promoted Claisen condensations, for instance with ethyl oxalate, yields acetal- and ester-functionalized β-diketones that are pivotal for further transformations. Current time information in Bangalore, IN.

A significant application of this compound is in the synthesis of substituted pyrazoles and pyridazinones. Current time information in Bangalore, IN. These nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents. Current time information in Bangalore, IN. The process involves first converting this compound into more complex 1,2,4-triketone analogs. Current time information in Bangalore, IN. These triketones are then reacted with hydrazine (B178648) derivatives in cyclocondensation reactions to form the desired heterocyclic rings. Current time information in Bangalore, IN.researchgate.net

The reaction of 1,2,4-triketone analogs derived from this compound with hydrazines can lead to different regioisomers, such as 3-acetylpyrazoles, 5-acetylpyrazoles, or pyridazinones. Current time information in Bangalore, IN. The outcome of these cyclocondensations is not random; it can be precisely controlled by manipulating the reaction conditions and the nature of the substituents on the triketone precursor. Current time information in Bangalore, IN.researchgate.net Factors such as the presence of an acid catalyst and the reaction temperature have been shown to switch the direction of the nucleophilic attack, thus determining the final product structure. Current time information in Bangalore, IN. For example, the reaction of a phenyl-containing 1,2,4-triketone analog with hydrazine can yield both pyrazole and pyridazinone products, but the use of phenylhydrazine (B124118) hydrochloride leads exclusively to a pyridazinone. Current time information in Bangalore, IN. Similarly, reactions involving triketone analogs with a CO₂Et substituent preferentially yield 5-acetylpyrazoles. Current time information in Bangalore, IN.

Table 1: Regiochemical Control in the Synthesis of Heterocycles from 1,2,4-Triketone Analogs

| Triketone Analog Substituent (R) | Hydrazine Reagent | Catalyst / Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Phenyl | Hydrazine | Reflux | 3-Acetyl-5-phenyl-1H-pyrazole, 6-Acetyl-3-phenyl-1H-pyridazin-4-one | Current time information in Bangalore, IN. |

| Phenyl | Phenylhydrazine·HCl | Reflux | 6-Acetyl-3,5-diphenyl-1H-pyridazin-4-one | Current time information in Bangalore, IN. |

| Phenyl | Methylhydrazine | Reflux | 6-Acetyl-2-methyl-3-phenyl-pyridazin-4-one, 1,5-Dimethyl-3-acetyl-5-phenyl-pyrazole | Current time information in Bangalore, IN. |

| tert-Butyl | Hydrazine·HCl | Reflux | 6-Acetyl-3-tert-butyl-1H-pyridazin-4-one | Current time information in Bangalore, IN. |

| CO₂Et | Methylhydrazine·HCl | EtOH, Reflux | Ethyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate | Current time information in Bangalore, IN. |

| CO₂Et | Phenylhydrazine·HCl | EtOH, Reflux | Ethyl 5-acetyl-1-phenyl-1H-pyrazole-3-carboxylate | Current time information in Bangalore, IN. |

The transformations of 1,2,4-triketone analogs derived from this compound are governed by chemoselectivity and regioselectivity. Current time information in Bangalore, IN.researchgate.net These triketones possess three electrophilic centers, and the initial attack by a binucleophile, like hydrazine, determines the structure of the resulting product. nih.gov The electronic and steric effects of substituents on the triketone, as well as the reaction conditions, can switch the preferential site of nucleophilic attack. Current time information in Bangalore, IN. For instance, in acid-catalyzed reactions, an intermediate diketone is formed via the cleavage of the acetal group. Current time information in Bangalore, IN. Depending on the substituent, this intermediate can exist in different enolic forms, guiding the subsequent cyclization to form either pyrazoles or pyridazinones. Current time information in Bangalore, IN. The ability to control these chemo- and regioselective pathways allows for the targeted synthesis of specific heterocyclic isomers, which are valuable as mono- or bifunctional building blocks for further chemical modifications. Current time information in Bangalore, IN.researchgate.net

This compound is explicitly identified as a starting reagent for the preparation of 3-acetylpyrazole. chemicalbook.com This synthesis is achieved through the reaction of 1,2,4-triketone analogs with specific hydrazine derivatives under controlled conditions. For example, the reaction of a phenyl-substituted triketone analog with methylhydrazine yields a mixture containing 3-acetylpyrazole 15b. Current time information in Bangalore, IN. This highlights the compound's role in constructing specifically substituted pyrazole rings, which are important motifs in pharmaceuticals and agrochemicals.

While the direct condensation of this compound to form quinoxaline-2,3-diones is not the primary route, its derivatives are utilized in synthesizing the broader class of quinoxalines. The 1,2,4-triketone analogs derived from this compound can react with ortho-aryldiamines. chemicalbook.com Since quinoxalines are formed by the condensation of an aromatic ortho-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound, the α-dicarbonyl moiety of the triketone analog can undergo this cyclization. This reaction leads to the formation of condensed pyrazines, specifically quinoxaline derivatives that contain an enamino ketone moiety, which are of interest for further modification and as potential N,O-ligands in coordination chemistry. chemicalbook.com

Synthesis of Pyrazoles and Pyridazinones

Role in the Synthesis of Complex Organic Molecules

This compound, also known as biacetyl monoketal, serves as a versatile four-carbon building block in the synthesis of more complex molecular architectures. smolecule.comchemicalbook.com Its utility stems from the presence of two key functional groups: a ketone and a ketal. The ketal acts as a protecting group for a second underlying ketone, allowing the free carbonyl group to undergo selective reactions. This differential reactivity is a valuable tool for synthetic chemists, enabling the construction of intricate molecules with precision. smolecule.com

While this compound is a versatile synthetic intermediate, its direct application in the total synthesis of complex natural products is not extensively documented in mainstream chemical literature. smolecule.combeilstein-journals.orgrsc.org However, its structural motif and reactivity patterns are relevant to the synthesis of bioactive molecules. For instance, the core structure is related to intermediates used in the synthesis of various alkaloids and other nitrogen-containing heterocycles, which are prominent classes of natural products. beilstein-journals.org The ability to use this compound to create functionalized pyrazoles and other heterocyclic systems suggests its potential as a precursor in the synthesis of natural product analogues or fragments of more complex targets. mdpi.com

A notable application of this compound is in the preparation of functionalized alkenes, specifically α,β-unsaturated ketones, through base-catalyzed condensation reactions. chemicalbook.comlookchem.com In a typical Claisen-Schmidt condensation, the ketone functionality of this compound reacts with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a base like sodium hydroxide. lookchem.com This reaction selectively forms a new carbon-carbon double bond, yielding a functionalized alkene while the dimethoxy group remains intact.

One specific example is the synthesis of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene. chemicalbook.comlookchem.com This resulting molecule contains a conjugated system and multiple functional groups, making it a useful intermediate for further synthetic transformations.

Table 1: Synthesis of a Functionalized Alkene

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

This compound is a valuable starting reagent in the synthesis of heterocyclic compounds that are significant in drug discovery and medicinal chemistry. smolecule.com Its derivatives may possess potential applications in drug development due to their structural similarities to known biologically active compounds. smolecule.com

Research has shown its utility in preparing key intermediates for pharmaceuticals. chemicalbook.comlookchem.com Specifically, it is used as a starting material for the synthesis of:

3-acetylpyrazole : A heterocyclic compound that forms the core of various drug candidates. chemicalbook.comlookchem.com

6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid : A more complex pyridine (B92270) derivative with potential therapeutic applications. chemicalbook.comlookchem.com

The compound's ability to participate in condensation reactions, such as with ethyl oxalate, allows for the creation of functionalized β-diketones. mdpi.com These resulting structures are precursors to a variety of pyrazole and pyridazinone heterocycles, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. mdpi.comresearchgate.net

In medicinal chemistry, the replacement of a carboxylic acid with a surrogate group, known as a bioisostere, is a common strategy to improve a drug's properties. cymitquimica.com this compound has played a crucial role in the systematic study of these carboxylic acid isosteres.

In a significant study aimed at comparing the physicochemical properties of various isosteres, researchers used this compound to create a uniform molecular scaffold. cymitquimica.com The synthesis involved the reaction of this compound with benzaldehyde to create a chalcone-like intermediate. This intermediate served as the common backbone onto which 35 different carboxylic acid isosteres were subsequently built and evaluated. cymitquimica.com This approach allowed for a direct comparison of how each isostere replacement influenced key parameters like acidity, lipophilicity, and permeability, providing a rational framework for their use in drug design. cymitquimica.com

Table 2: Components for Scaffold Synthesis

| Component | Role |

|---|---|

| This compound | C4 Ketone Building Block |

| Benzaldehyde | Aromatic Aldehyde Component |

| Sodium Hydroxide | Base Catalyst |

| Resulting Scaffold Core | α,β-Unsaturated Ketone |

Derivatization and Functionalization Studies

Modifications at the Ketone Functionality

The ketone carbonyl group and its adjacent α-carbon are primary sites for derivatization. The presence of the gem-dimethoxy group at the α-position sterically hinders some reactions but also influences the electronic properties of the ketone.

A key transformation is the base-promoted Claisen condensation. The reaction of 3,3-Dimethoxybutan-2-one with ethyl oxalate (B1200264) in the presence of sodium hydride yields an acetal- and ester-functionalized β-diketone mdpi.com. This demonstrates the reactivity of the methyl group adjacent to the ketone, which can be deprotonated to form an enolate that acts as a nucleophile.

This resulting 1,2,4-triketone analog is a versatile intermediate. For example, it undergoes regioselective cyclization reactions with hydrazine (B178648) derivatives. When reacted with hydrazine dihydrochloride, methylhydrazine, or phenylhydrazine (B124118), it forms 5-acetylpyrazoles as the sole products mdpi.com. These transformations highlight how the ketone functionality can be elaborated into heterocyclic systems.

Table 1: Selected Derivatization Reactions at the Ketone Functionality

| Reactant(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound, Ethyl oxalate | Sodium hydride (NaH) | Acetal- and ester-functionalized β-diketone | mdpi.com |

| Acetal-functionalized 2,4-diketoester | Hydrazine dihydrochloride | NH-pyrazole | mdpi.com |

| Acetal-functionalized 2,4-diketoester | Methylhydrazine or Phenylhydrazine | 5-Acetylpyrazole | mdpi.com |

Reactions Involving Methoxy (B1213986) Groups

The two methoxy groups in this compound form a ketal, which is stable under basic and neutral conditions but can be cleaved under acidic conditions. This reactivity is characteristic of acetal (B89532) protecting groups.

The hydrolysis of the dimethoxy acetal group can be achieved by heating with an acid. For instance, treatment with formic acid at 50°C effectively removes the acetal, converting the 3,3-dimethoxy group into a carbonyl group mdpi.com. This reaction is a key step in deprotection strategies, revealing a 1,2-diketo functionality.

Furthermore, this compound can undergo an elimination reaction to produce 3-Methoxy-but-3-en-2-one guidechem.com. This transformation involves the removal of one of the methoxy groups along with a proton from the adjacent methyl group, forming a carbon-carbon double bond. This reaction is typically facilitated by a reagent like diisopropylethylammonium tosylate at elevated temperatures guidechem.com.

Enantioselective Derivatization Strategies

The construction of chiral centers is a central goal in modern organic synthesis. Enantioselective functionalization of ketones allows for the creation of chiral molecules with defined stereochemistry springernature.comresearchgate.net. While specific enantioselective derivatizations of this compound are not extensively detailed in the reviewed literature, strategies applied to structurally similar ketones provide a clear blueprint for potential transformations.

One common approach is the asymmetric reduction of the ketone to a secondary alcohol. For the related compound 3,3-dimethyl-2-butanone (pinacolone), highly efficient asymmetric reduction can be achieved using diisopinocampheylchloroborane, yielding the corresponding alcohol with high enantiomeric excess . Another established method for the enantioselective reduction of sterically hindered ketones is catalysis by chiral oxazaborolidines (CBS catalysts) in the presence of borane researchgate.net. These methods are directly applicable to this compound for the synthesis of chiral 3,3-dimethoxybutan-2-ol.

Another powerful strategy involves the enantioselective α-functionalization of the ketone springernature.comresearchgate.net. This can be achieved by converting the ketone into a masked electrophile, such as a silyl enol ether, which can then react with a wide range of nucleophiles in the presence of a chiral catalyst, such as a metallacyclic iridium catalyst springernature.com. This "umpolung" strategy reverses the typical nucleophilic character of a ketone enolate and allows for the introduction of various carbon and heteroatom substituents at the α-position with high enantioselectivity springernature.comresearchgate.net.

Formation of Acetals and Related Protecting Group Chemistry

The 3,3-dimethoxy group of the title compound is itself a dimethyl acetal (specifically, a ketal). In synthesis, acetals are widely used as protecting groups for carbonyl functionalities (aldehydes and ketones) because they are inert to many reagents, particularly nucleophiles and bases libretexts.org.

The acetal in this compound effectively protects one of two adjacent carbonyl groups in the precursor molecule, diacetyl (butane-2,3-dione). This protection allows for selective chemistry to be performed on the remaining unprotected ketone group. The stability of the acetal group under the basic conditions of the Claisen condensation is a prime example of its utility as a protecting group mdpi.com.

The removal, or deprotection, of the acetal is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl group libretexts.org. As mentioned previously, heating pyrazole (B372694) derivatives of this compound in formic acid successfully cleaves the acetal, demonstrating this key deprotection step mdpi.com. This protection/deprotection scheme is fundamental in multi-step synthesis where the reactivity of different functional groups must be carefully managed libretexts.org.

Mechanistic Investigations of Chemical Reactivity

Kinetics and Thermodynamics of Reactions Involving 3,3-Dimethoxybutan-2-one

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, the reactivity can be understood by considering the general principles of reactions involving ketones and acetals.

The most characteristic reaction of the acetal (B89532) group is its hydrolysis to the parent carbonyl compound, in this case, the diketone butane-2,3-dione. Acetal hydrolysis is a reversible process, and its position of equilibrium is dependent on the reaction conditions. The general mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the departure of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the ketone.

The reaction is typically under thermodynamic control, with the equilibrium position influenced by the concentration of water and methanol. In the presence of a large excess of water, the equilibrium will favor the formation of the diketone. Conversely, in the presence of excess methanol and a dehydrating agent, the formation of the acetal is favored.

The kinetics of this hydrolysis are generally first-order with respect to the acetal and the acid catalyst. The rate-determining step is typically the cleavage of the carbon-oxygen bond of the protonated acetal to form the oxocarbenium ion.

Reactions involving the ketone functionality, such as enolate formation under basic conditions, are also governed by kinetic and thermodynamic principles. The formation of the thermodynamically more stable enolate is favored under conditions of equilibrium, while kinetically controlled deprotonation at the less hindered α-carbon can occur under specific conditions, although in this symmetric case, only one enolate is formed.

Role of Steric and Electronic Effects in Reaction Selectivity

Steric and electronic effects play a crucial role in directing the selectivity of reactions involving this compound.

Steric Effects: The presence of two methoxy groups and a methyl group on the C3 carbon creates significant steric hindrance around this position. wikipedia.org This steric bulk can influence the approach of nucleophiles and the accessibility of the adjacent carbonyl group. fastercapital.com For instance, in nucleophilic addition reactions to the carbonyl group, the bulky gem-dimethoxy group can hinder the attack of large nucleophiles. chemistrytalk.org This steric hindrance is a key factor in controlling the selectivity of certain reactions. fastercapital.comorganic-chemistry.org

Electronic Effects: The electronic nature of the substituents significantly influences the reactivity of the molecule.

Acetal Group: The two methoxy groups are electron-donating through resonance, which can stabilize an adjacent positive charge. This effect is particularly important in the acid-catalyzed hydrolysis of the acetal, where the formation of a resonance-stabilized oxocarbenium ion is a key step.

Carbonyl Group: The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. It also increases the acidity of the α-protons on the C1 methyl group. ncert.nic.in

The interplay of these electronic effects governs the reactivity of different parts of the molecule under various conditions. For example, the electron-donating nature of the methoxy groups deactivates the adjacent carbonyl group towards nucleophilic attack compared to a simple ketone. Conversely, the electron-withdrawing carbonyl group facilitates reactions involving the α-protons.

Acid- and Base-Catalyzed Transformations

The presence of both an acid-labile acetal and a ketone with enolizable protons makes this compound susceptible to transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations: Under acidic conditions, the primary reaction is the hydrolysis of the acetal group to yield butane-2,3-dione. masterorganicchemistry.comwikipedia.org The mechanism involves the following steps:

Protonation of one of the methoxy oxygen atoms.

Elimination of methanol to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the remaining methoxy group and subsequent elimination of a second molecule of methanol to form the diketone.

This reaction is a classic example of acetal hydrolysis and is a common transformation for this class of compounds. libretexts.orgchemistrysteps.com

Base-Catalyzed Transformations: Under basic conditions, the acetal group is generally stable. libretexts.org However, the ketone functionality provides a site for base-catalyzed reactions. The α-protons on the C1 methyl group are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate ion. ncert.nic.in

This enolate can then act as a nucleophile in various reactions, such as:

Aldol (B89426) Condensation: The enolate can react with another molecule of this compound or a different aldehyde or ketone in an aldol addition or condensation reaction.

Alkylation: The enolate can be alkylated by reacting with an alkyl halide.

These base-catalyzed reactions allow for the functionalization of the α-position to the carbonyl group, providing a route to more complex molecules while keeping the acetal group intact as a protecting group for the other carbonyl function.

Computational Chemistry and Modeling

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental computational approach used to describe the electronic structure of molecules. pressbooks.pub By solving approximations of the Schrödinger equation, MO theory calculates the energies and shapes of molecular orbitals that arise from the combination of atomic orbitals. youtube.com For 3,3-Dimethoxybutan-2-one, these calculations provide deep insights into its chemical bonding and reactivity.

Key applications of MO theory for this compound include the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic sites. libretexts.orgoregonstate.edu

In this compound, the HOMO is expected to be localized on the oxygen atoms, particularly the lone pairs of the carbonyl oxygen, which are the highest-energy electrons in the molecule. oregonstate.edu The LUMO is primarily centered on the electrophilic carbon atom of the carbonyl group, corresponding to the π* (antibonding) orbital of the C=O bond. libretexts.orgrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.govacs.org While specific experimental or calculated values for this compound are not widely published, theoretical calculations for similar ketones show that the inclusion of a ketone functional group tends to reduce the HOMO-LUMO gap, suggesting significant reactivity. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for a Ketone (Note: These are representative values for a generic ketone and not specific calculated data for this compound.)

| Property | Description | Expected Location on this compound | Illustrative Energy (eV) |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Lone pairs on the carbonyl oxygen atom. | -10.5 |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | π* orbital of the carbonyl carbon atom. | -1.2 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicator of chemical reactivity. | Entire molecule. | 9.3 |

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a map of the energy changes as reactants transform into products. This is achieved by calculating the potential energy surface for a given reaction, identifying stable intermediates, and locating the high-energy transition states that connect them. researchgate.net For this compound, this modeling can elucidate the mechanisms of important reactions, such as nucleophilic addition to the carbonyl group or the hydrolysis of its acetal-like structure. academie-sciences.frchemistrysteps.comorganicchemistrytutor.com

A typical reaction to model would be the acid-catalyzed hydrolysis of this compound, which would revert it to butane-2,3-dione and methanol (B129727). guidechem.com The modeling process would involve:

Geometry Optimization: Calculating the lowest-energy three-dimensional structures of the reactant (this compound), intermediates (e.g., protonated carbonyl, hemiacetal), transition states, and products.

Energy Calculation: Determining the relative energies of each species along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which governs the reaction rate. acs.org

Transition State Search: Locating the precise geometry of the transition state, which is a first-order saddle point on the potential energy surface. This structure represents the energetic bottleneck of the reaction.

Through these calculations, an energy landscape diagram can be constructed, visualizing the entire reaction pathway and predicting the most favorable route. For instance, modeling could confirm that protonation of the carbonyl oxygen is the first step in acid-catalyzed reactions, as this significantly increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. libretexts.org

Table 2: Hypothetical Energy Profile for a Reaction Step of this compound (Note: This table illustrates the type of data generated from reaction modeling and does not represent actual calculated values.)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| Transition State 1 (TS1) | Protonation of carbonyl oxygen. | +12.5 |

| Intermediate 1 | Protonated this compound. | +5.0 |

| Transition State 2 (TS2) | Nucleophilic attack by water. | +18.0 |

| Intermediate 2 | Protonated tetrahedral intermediate. | -2.5 |

Prediction of Reactivity and Selectivity

Computational models are highly effective at predicting the reactivity and selectivity of organic molecules. vub.be For this compound, these methods can identify which parts of the molecule are most likely to react and under what conditions. This predictive power stems from the analysis of the molecule's electronic and steric properties.

Key computational tools for predicting reactivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule's surface. libretexts.org For this compound, an MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic and hydrogen-bond-accepting character. nih.govresearchgate.net A region of positive potential (blue) would be centered on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: As discussed in section 7.1, the shapes and energies of the HOMO and LUMO are direct indicators of reactivity. The LUMO's concentration on the carbonyl carbon confirms this position as the electrophilic site. rsc.orgresearchgate.net

DFT-Based Reactivity Descriptors: Modern Density Functional Theory (DFT) can be used to calculate various indices like local softness and hardness, which quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack. acs.org These descriptors provide a more nuanced prediction of reactivity than simple charge analysis.

These models would collectively predict that the most significant reaction site on this compound is the carbonyl carbon, which is susceptible to nucleophilic addition reactions. pressbooks.publibretexts.orgmasterorganicchemistry.com Furthermore, the models can assess the reactivity of the α-hydrogens (on the methyl group adjacent to the carbonyl), predicting their acidity and likelihood of being removed by a base to form an enolate. The steric hindrance from the quaternary carbon bearing two methoxy (B1213986) groups would also be shown to influence how nucleophiles approach the carbonyl, affecting stereoselectivity in certain reactions. libretexts.org

In Silico Studies for Structure-Activity Relationships

In silico studies are computational methods used to predict the biological activity of a molecule, forming a cornerstone of modern drug discovery and toxicology. nih.gov These techniques build Structure-Activity Relationship (SAR) models, which correlate a molecule's structural features with its biological effects. nih.gov Although specific biological activities for this compound are not extensively documented, its structure could be evaluated against various biological targets using these computational approaches.

The primary methods for these studies are:

Molecular Docking: This technique simulates the binding of a small molecule (a ligand), such as this compound, into the active site of a protein or enzyme. nih.gov A scoring function then estimates the binding affinity, predicting whether the molecule could act as an inhibitor or substrate. nih.gov For example, this compound could be virtually screened against a panel of enzymes to identify potential interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate molecular descriptors (e.g., size, polarity, electronic properties) to biological activity. researchgate.net If a set of similar molecules with known activities is available, a QSAR model can be trained to predict the activity of new compounds like this compound.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. The structure of this compound could be compared against known pharmacophore models to assess its potential for a given biological effect.

These in silico techniques enable the rapid screening of large chemical libraries to identify promising lead compounds, predict potential toxicity, and guide the design of new molecules with desired biological functions, all while minimizing time and resource expenditure. wikipedia.org

Table 3: Illustrative Molecular Docking Results for this compound (Note: This table is a hypothetical example of virtual screening results against fictional protein targets.)

| Target Protein | Protein Function | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

|---|---|---|---|

| Protease A | Protein degradation | -5.2 | Hydrogen bond with carbonyl oxygen |

| Kinase B | Signal transduction | -4.8 | Hydrophobic interactions |

| Esterase C | Hydrolysis | -3.1 | No significant binding predicted |

Emerging Research Directions

Novel Synthetic Methodologies for 3,3-Dimethoxybutan-2-one and its Analogs

The synthesis of ketals, such as this compound, has traditionally relied on acid-catalyzed reactions of ketones with alcohols. acs.orgnih.gov While effective, these methods often necessitate the removal of water to drive the reaction equilibrium forward and may employ corrosive acids. acs.orgnih.gov Contemporary research is actively pursuing more sophisticated and versatile synthetic strategies that offer milder conditions, improved efficiency, and access to a broader range of structurally related analogs.

One notable advancement involves the use of this compound as a starting material for more complex molecules. A recent study detailed a base-promoted Claisen condensation reaction between this compound and ethyl oxalate (B1200264). This method successfully produced an acetal-functionalized β-diketone, which serves as a polyfunctional starting material for the synthesis of various heterocyclic scaffolds like pyrazoles. semanticscholar.org This approach highlights a shift from simply synthesizing the target compound to utilizing it as a versatile building block for more complex chemical architectures.

The broader field of ketal synthesis is also seeing significant innovation. Organocatalysis, for instance, has emerged as a powerful tool. A recently developed organocatalytic transisopropenylation method allows for the synthesis of isopropenyl ethers from a wide array of hydroxyl-containing compounds under mild conditions. nih.gov These isopropenyl ethers are key intermediates for creating medicinally valuable ketal-based prodrugs and biomaterials, suggesting a potential route to novel analogs of this compound with tailored functionalities. nih.gov

Furthermore, photocatalysis is being explored as an acid-free method for ketal synthesis. One study demonstrated the synthesis of acetals and ketals from aldehydes and silylenolethers using visible light, a process that avoids the harsh conditions associated with traditional acid catalysis. nih.gov The development of such methodologies could provide new, milder pathways to this compound and its derivatives.

Electrochemical synthesis represents another frontier, offering a green and efficient alternative to traditional redox reactions by using electricity as a traceless oxidant. nih.govgre.ac.uk Anodic acetalization of toluene derivatives in methanol (B129727) has been shown to form dimethylacetal intermediates, which can then be hydrolyzed to the corresponding aldehyde. gre.ac.uk This principle could potentially be adapted for the synthesis of ketals like this compound, providing a sustainable and scalable production method.

| Methodology | Description | Potential Advantage | Reference |

| Base-Promoted Claisen Condensation | Reaction of this compound with ethyl oxalate to form an acetal-functionalized β-diketone. | Utilizes the target compound as a building block for complex heterocyclic structures. | semanticscholar.org |

| Organocatalytic Transisopropenylation | Synthesis of isopropenyl ethers from alcohols, which are precursors to ketals. | Mild reaction conditions, broad substrate scope, and access to functionalized analogs. | nih.gov |

| Photocatalytic Synthesis | Acid-free formation of ketals from aldehydes and silylenolethers using visible light. | Avoids corrosive acids and harsh reaction conditions. | nih.gov |

| Electrochemical Synthesis | Anodic oxidation to form ketal intermediates. | Uses electricity as a clean reagent, high atom economy, and potential for scalability. | nih.govgre.ac.uk |

Exploration of New Applications in Materials Science

The unique structure of this compound, specifically its ketal functional group, presents opportunities for its use as a building block in the development of advanced materials. The ketal linkage is known for its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. This pH-sensitive characteristic is a key feature being exploited in materials science, particularly for creating "smart" polymers and biomaterials.

Research into polyvinyl ketals (PVKs) has demonstrated the potential of incorporating ketal functionalities into polymer backbones. A series of PVKs were synthesized by the condensation of polyvinyl alcohol (PVA) with various biobased ketones. rsc.org These materials exhibited increased glass transition temperatures compared to the parent PVA and demonstrated pH-dependent degradation. For instance, a polyvinyl acetone ketal completely hydrolyzed in one day at pH 2 but showed minimal degradation after two years in neutral deionized water. rsc.org This suggests that polymers derived from or incorporating a this compound moiety could be developed as water-degradable packaging materials, with their degradation rate tunable by environmental pH.

In the realm of biomaterials and drug delivery, ketal linkages are being employed to create acid-sensitive prodrugs and delivery vehicles. nih.gov Acyclic ketals, which are more acid-labile than their cyclic counterparts, are particularly promising for developing prodrugs of hydroxyl-containing therapeutics that release their active payload in the acidic environments of tumors or endolysosomes. nih.gov The development of an organocatalytic method for creating isopropenyl ethers has made these modular, ketal-linked prodrugs more accessible. nih.gov By extension, this compound could serve as a small-molecule building block for creating such acid-cleavable linkers in advanced drug delivery systems.

Furthermore, polymers containing ketone side-chains are being investigated as versatile scaffolds for creating polymer-drug conjugates. nih.gov These ketone groups can be readily functionalized through oxime chemistry, a highly efficient "click" reaction, to attach therapeutic molecules or imaging agents. While this research has focused on polymers with ketone functionalities, the use of a ketal-protected ketone, such as in a monomer derived from this compound, could offer advantages. The ketal would act as a protecting group during polymerization, preventing side reactions, and could then be deprotected under mild acidic conditions to reveal the reactive ketone for subsequent conjugation. This approach would allow for the creation of well-defined, functional polymers for biomedical applications.

| Application Area | Concept | Potential Role of this compound | Key Findings/References |

| Degradable Polymers | Incorporation of acid-labile ketal linkages into polymer backbones. | Monomer or building block for creating pH-sensitive polymers for applications like smart packaging. | Polyvinyl ketals show pH-dependent hydrolysis, making them suitable for water-degradable materials. rsc.org |

| Biomaterials & Drug Delivery | Use of acyclic ketals as acid-cleavable linkers for prodrugs. | A component for synthesizing linkers that release drugs in acidic environments like tumors. | Organocatalytic methods are enabling the modular synthesis of ketal-linked prodrugs. nih.gov |

| Functional Polymer Scaffolds | Ketal groups serve as protected ketones for post-polymerization modification. | Precursor to a monomer with a protected ketone, allowing for controlled synthesis of functional polymers for conjugation. | Ketone-containing polymers are versatile platforms for creating polymeric medicines via oxime ligation. nih.gov |

Green Chemistry Approaches in Synthesis and Catalysis

In line with the growing emphasis on sustainable chemical manufacturing, research is underway to develop greener synthetic routes for ketals, including this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijsdr.org

A significant focus of green ketal synthesis is the replacement of traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture, with solid, reusable heterogeneous catalysts. researchgate.net Clay-based catalysts, for example, have been successfully used for the ketalization of glycerol with various ketones. mdpi.com These natural clay catalysts are purified and acid-activated, offering an environmentally friendly and cost-effective option. Similarly, mesoporous molecular sieves like Al-SBA-15 have been shown to be effective catalysts for the solvent-free synthesis of acetals and ketals, further reducing the environmental impact of the process. researchgate.net

Solvent-free reaction conditions represent another key green chemistry strategy. The ability to perform ketalization reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.netmdpi.com For instance, the highly efficient synthesis of various cyclic acetals and ketals has been demonstrated under solvent-free conditions using cobaloxime as a catalyst. mdpi.com

Biocatalysis offers a promising avenue for the green production of aldehydes and ketones, which are the precursors for ketal synthesis. mdpi.com The use of enzymes can lead to high selectivity and yield under mild, environmentally friendly conditions, providing an alternative to conventional chemical synthesis that often involves harsh reagents and generates significant waste. mdpi.com While direct biocatalytic synthesis of this compound has not been reported, the enzymatic production of its precursor, butane-2,3-dione (biacetyl), is well-established.

| Green Approach | Description | Examples/Key Findings | Reference |

| Heterogeneous Catalysis | Using solid, reusable catalysts to replace soluble acids. | Acid-activated clays and mesoporous materials (Al-SBA-15) effectively catalyze ketalization. | researchgate.netmdpi.com |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Efficient ketalization has been achieved under solvent-free conditions, reducing waste and VOCs. | researchgate.netmdpi.com |

| Biocatalysis | Using enzymes for the synthesis of precursors. | Enzymes can produce aldehydes and ketones with high purity and selectivity under mild conditions. | mdpi.com |

| Low Catalyst Loading | Employing trace amounts of conventional acids without water removal. | Ketalization proceeds smoothly with as little as 0.03 mol% acid, simplifying the process and reducing waste. | acs.orgnih.gov |

Conclusion and Future Perspectives

Summary of Key Research Findings

Research has primarily focused on the utility of 3,3-Dimethoxybutan-2-one as a precursor in the synthesis of more complex molecules. It is recognized as an important organic building block, a class of functionalized molecules used for the modular assembly of larger molecular architectures. sigmaaldrich.com

Key findings demonstrate its role as a starting reagent in the formation of various heterocyclic and carbocyclic compounds. For instance, it is a documented precursor for producing 3-Methoxy-but-3-en-2-one. guidechem.com The reactivity of its ketone and protected ketone functionalities allows for selective transformations, making it a reliable component in multi-step syntheses.

The significance of compounds like this compound is further highlighted by research on analogous structures, such as 4,4-dimethoxy-2-butanone. Studies on this related compound show its effectiveness as a 1,3-dielectrophilic building block, reacting with various nucleophiles to construct substituted toluenes, naphthalenes, and pyrimidines. crimsonpublishers.comcrimsonpublishers.com This body of research underscores the synthetic potential of α-dimethoxy ketones as a class, suggesting that this compound can be similarly employed to create diverse molecular scaffolds.

Furthermore, the synthesis of the compound itself has been optimized, with one common method involving the reaction of Butane-2,3-dione with methanol (B129727) in the presence of chlorotrimethylsilane (B32843), achieving a high yield of approximately 91%. guidechem.com This efficient preparation makes it an accessible reagent for broader research applications. Its use has also been noted in the fragrance and pharmaceutical industries, where it can serve as an intermediate for active compounds or contribute to scent profiles. guidechem.com

Unresolved Challenges and Open Questions

Despite its utility, the full synthetic potential of this compound remains an area ripe for exploration. The research landscape surrounding ketals and their synthesis faces several general challenges that apply to this specific compound. A primary ongoing challenge is the development of more sustainable and efficient catalytic systems for ketalization. pku.edu.cnnih.govmdpi.com While effective methods exist, the pursuit of catalysts that operate under milder, solvent-free conditions with lower environmental impact is a persistent goal in green chemistry. mdpi.com

Several open questions regarding this compound can be identified:

Expanding Synthetic Utility: Beyond its current known reactions, what new transformations can this compound undergo? Can it be used in multicomponent reactions to rapidly build molecular complexity? mdpi.com

Catalyst Development: Can novel catalytic methods, such as electrocatalysis or photocatalysis, be specifically adapted for the synthesis of this compound to improve efficiency and reduce waste? pku.edu.cn

Stereoselective Reactions: Can chiral catalysts be developed to perform stereoselective reactions on the prochiral ketone, leading to enantiomerically pure products for applications in pharmaceuticals?

pH-Sensitivity Studies: The stability of the ketal group is pH-dependent. nih.gov A detailed investigation into the hydrolysis kinetics of this compound could open avenues for its use as a pH-sensitive protecting group in applications like targeted drug delivery.

Addressing these questions would require dedicated research into the compound's reactivity and the development of new synthetic methodologies.

Potential Impact on Future Chemical Research and Development

The future of chemical research increasingly relies on the availability of versatile and specialized building blocks to construct novel functional molecules. sigmaaldrich.comubc.ca this compound is well-positioned to play a more significant role in this evolving landscape.

Its potential impact can be envisioned in several key areas:

Medicinal Chemistry: As a multifunctional building block, it could facilitate the synthesis of new libraries of heterocyclic compounds. Heterocycles are core components of a vast majority of modern pharmaceuticals. ubc.ca By providing a readily available and reactive scaffold, this compound could accelerate the discovery of new drug candidates.

Materials Science: The ability to introduce specific functionalities through this building block could be leveraged in the design of new organic materials. For example, derivatives could be incorporated into polymers or molecular frameworks to tune their electronic or physical properties.

Green Chemistry: Advances in the catalytic synthesis of ketals will directly impact the production of this compound. pku.edu.cnnih.gov The development of solid acid catalysts or efficient metal-based systems could lead to more environmentally benign and cost-effective manufacturing processes, making the compound more attractive for industrial-scale applications. nih.govmdpi.com

Protecting Group Chemistry: With a deeper understanding of its stability and cleavage kinetics, this compound could be employed as a specialized protecting group for ketones in complex total synthesis projects. The development of orthogonal protecting group strategies is a constant pursuit in organic chemistry, and this compound could add a valuable tool to the synthetic chemist's toolbox. masterorganicchemistry.com

Q & A

Q. What are the common synthetic routes for 3,3-Dimethoxybutan-2-one?

- Methodological Answer : A typical synthesis involves acetal protection of a diketone precursor. For example, reacting 3-oxobutyraldehyde with methanol under acidic conditions (e.g., H₂SO₄) forms this compound via nucleophilic addition and elimination. Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to avoid over-oxidation or side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane:ethyl acetate eluent) is recommended to achieve >95% purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Wear nitrile gloves , safety goggles, and a lab coat to prevent skin/eye contact. Conduct reactions in a fume hood due to potential vapor release. Waste containing this compound should be segregated in halogen-free containers and processed by licensed hazardous waste disposal services to avoid environmental contamination .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) to assess volatile impurities. For non-volatile samples, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is effective. Cross-validate results with ¹H-NMR (in CDCl₃) to confirm the absence of extraneous peaks .

Advanced Research Questions

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : In ¹H-NMR , the two methoxy groups appear as a singlet at δ 3.2–3.4 ppm (6H, -OCH₃). The carbonyl proton is absent due to the ketone’s electron-withdrawing nature, while the methylene protons adjacent to the carbonyl resonate as a quartet at δ 2.5–2.7 ppm (2H, CH₂). ¹³C-NMR will show the carbonyl carbon at δ 205–210 ppm and methoxy carbons at δ 50–55 ppm. Discrepancies in peak splitting or shifts may indicate incomplete acetal formation .

Q. How do methoxy substituents influence the carbonyl's reactivity in nucleophilic additions?

- Methodological Answer : The electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon, slowing nucleophilic attack. This can be quantified via Fukui function analysis (DFT calculations). Experimentally, compare reaction rates with non-methoxy analogs (e.g., 2-butanone) in nucleophilic additions (e.g., Grignard reactions). Kinetic studies under controlled conditions (e.g., THF, −78°C) reveal a 2–3× rate reduction due to steric and electronic effects .

Q. What computational methods predict vibrational spectra, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates IR-active modes. The carbonyl stretching frequency (νC=O) is typically overestimated by ~20 cm⁻¹ compared to experimental FTIR (observed νC=O ~1710 cm⁻¹). Adjustments using scaling factors (0.96–0.98) improve accuracy. Discrepancies >30 cm⁻¹ suggest conformational differences or solvent effects (e.g., polar solvents shift νC=O lower) .

Q. What strategies resolve contradictions in reported synthetic yields?

- Methodological Answer : Systematically vary parameters:

- Catalyst : Compare H₂SO₄ vs. p-toluenesulfonic acid (PTSA) in acetal formation.

- Solvent : Test aprotic (e.g., DCM) vs. protic (MeOH) media.

- Temperature : Monitor yield at 25°C vs. reflux.

Use Design of Experiments (DoE) to identify critical factors. For example, PTSA in DCM at 40°C may improve yields by 15% over H₂SO₄/MeOH due to reduced side reactions .

Q. How can enantiomeric purity be achieved when using this compound as a chiral building block?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column, heptane:isopropanol eluent) to separate enantiomers. Alternatively, synthesize from a chiral precursor (e.g., (R)-3-hydroxybutan-2-one) via asymmetric catalysis. Use polarimetry or HPLC with a chiral detector to verify enantiomeric excess (ee >98% required for pharmaceutical applications) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts?

- Methodological Answer : Replicate experiments using standardized conditions (solvent, concentration, temperature). Compare with deposited spectra in PubChem or NIST databases . If shifts deviate by >0.1 ppm, assess sample purity or consider substituent effects (e.g., trace moisture may protonate the carbonyl, altering shifts). Computational NMR (e.g., ACD/Labs or Gaussian) can model expected shifts for validation .

Q. What causes variability in chromatographic retention times, and how can it be minimized?

- Methodological Answer :

Retention time drift in GC/HPLC often stems from column aging, mobile phase composition, or temperature fluctuations. Calibrate instruments daily using internal standards (e.g., n-alkanes for GC). For HPLC, maintain a constant buffer pH (±0.1) and column temperature (±1°C). Document retention indices (RI) and compare with literature values to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.